Acetic acid;6,7,8,8a-tetrahydrobiphenylen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;6,7,8,8a-tetrahydrobiphenylen-2-ol is a chemical compound with a unique structure that combines the properties of acetic acid and a tetrahydrobiphenylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6,7,8,8a-tetrahydrobiphenylen-2-ol typically involves the reaction of acetic acid with a precursor molecule that contains the tetrahydrobiphenylene structure. One common method involves the use of a Friedel-Crafts acylation reaction, where acetic anhydride is reacted with a tetrahydrobiphenylene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;6,7,8,8a-tetrahydrobiphenylen-2-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogenation or other functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), sulfuric acid (H2SO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: N-bromosuccinimide (NBS), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, other substituted products
Scientific Research Applications
Acetic acid;6,7,8,8a-tetrahydrobiphenylen-2-ol has several scientific research applications:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of acetic acid;6,7,8,8a-tetrahydrobiphenylen-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, leading to reduced cellular damage . Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in industry and research.
Biphenyl: A compound with two benzene rings connected by a single bond, used in the production of polymers and as a starting material for various chemical syntheses.
Tetrahydronaphthalene: A hydrogenated derivative of naphthalene, used in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness
Acetic acid;6,7,8,8a-tetrahydrobiphenylen-2-ol is unique due to its combined structural features of acetic acid and tetrahydrobiphenylene. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
89638-79-9 |
---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
acetic acid;6,7,8,8a-tetrahydrobiphenylen-2-ol |
InChI |
InChI=1S/C12H12O.C2H4O2/c13-8-5-6-11-9-3-1-2-4-10(9)12(11)7-8;1-2(3)4/h3,5-7,10,13H,1-2,4H2;1H3,(H,3,4) |
InChI Key |
ILCLYECNTYXRRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CC=C2C(C1)C3=C2C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.